An In-Depth Technical Guide to 4-(2-Piperidylethoxy)benzophenone: Structure, Properties, and Scientific Context
An In-Depth Technical Guide to 4-(2-Piperidylethoxy)benzophenone: Structure, Properties, and Scientific Context
This technical guide provides a comprehensive overview of 4-(2-Piperidylethoxy)benzophenone, a derivative of the well-known benzophenone scaffold. Synthesizing data from analogous compounds and established chemical principles, this document serves as a vital resource for researchers, scientists, and professionals in drug development. It delves into the molecule's chemical structure, physicochemical properties, a proposed synthetic route, and potential pharmacological relevance, all while maintaining a foundation of scientific integrity and practical insight.
Introduction: The Benzophenone Scaffold and its Derivatives
Benzophenone, with its diphenylmethanone core, is a cornerstone in organic chemistry and pharmacology.[1] Its derivatives are a diverse class of compounds with applications ranging from photosensitizing agents in photochemistry to building blocks for pharmaceuticals.[2][3] The incorporation of various functional groups onto the benzophenone skeleton gives rise to a wide array of molecules with unique biological and chemical properties. 4-(2-Piperidylethoxy)benzophenone is one such derivative, featuring an ether linkage and a piperidine moiety, two structural motifs commonly associated with pharmacologically active compounds.[4] This guide aims to provide a detailed technical profile of this specific molecule, offering insights into its synthesis, characterization, and potential areas of application.
Chemical Identity and Physicochemical Profile
A thorough understanding of a molecule's chemical and physical properties is fundamental to its application in research and development.
Chemical Structure and Identification
-
IUPAC Name: (4-(2-(piperidin-1-yl)ethoxy)phenyl)(phenyl)methanone
-
CAS Number: 102156-42-3[5]
-
Molecular Formula: C₂₀H₂₃NO₂[5]
-
Molecular Weight: 325.41 g/mol
The structure of 4-(2-Piperidylethoxy)benzophenone is characterized by three key features: the rigid, aromatic benzophenone core which is known for its photochemical properties; a flexible ether linkage at the 4-position; and a saturated heterocyclic piperidine ring, a common pharmacophore.

Figure 1. 2D Chemical Structure of 4-(2-Piperidylethoxy)benzophenone.
Physicochemical Properties
Precise experimental data for 4-(2-Piperidylethoxy)benzophenone is not widely available in the public domain. However, based on the properties of the parent benzophenone molecule and related substituted ethers, the following properties can be anticipated.
| Property | Predicted Value/Range | Justification/Reference |
| Melting Point (°C) | Likely a solid at room temperature with a melting point in the range of 50-150 °C. | Benzophenone has a melting point of 48.5 °C.[1] The addition of the larger substituent would likely increase the melting point. |
| Boiling Point (°C) | > 305.4 °C | The boiling point of the parent benzophenone is 305.4 °C.[1] The significantly larger molecular weight of the derivative will result in a higher boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | Benzophenone is insoluble in water and soluble in organic solvents.[1] The addition of the lipophilic piperidine and benzoyl groups reinforces this characteristic. |
| pKa (of the piperidinium ion) | 8.0 - 11.0 | The piperidine nitrogen is basic and will be protonated under acidic conditions. The typical pKa of piperidinium ions is in this range. |
| LogP | High | The molecule possesses significant lipophilic character due to the two phenyl rings and the piperidine moiety, suggesting a high octanol-water partition coefficient. |
Predicted Spectral Data
-
¹H NMR: The spectrum would be complex. Expected signals include aromatic protons from the two phenyl rings (with distinct patterns due to substitution on one ring), triplets for the -O-CH₂- and -N-CH₂- protons of the ethoxy chain, and broad signals for the methylene protons of the piperidine ring.
-
¹³C NMR: Aromatic carbons would appear in the 110-160 ppm region, with the carbonyl carbon resonating significantly downfield (around 195 ppm). Aliphatic carbons of the ethoxy chain and piperidine ring would be found in the upfield region (20-70 ppm).
-
Infrared (IR) Spectroscopy: A strong characteristic absorption band for the carbonyl (C=O) stretch is expected around 1650-1670 cm⁻¹.[6] C-O-C stretching vibrations of the ether linkage would appear in the 1250-1050 cm⁻¹ region. C-H stretching from the aromatic and aliphatic portions would be observed around 3100-2800 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 325 or 326, respectively. Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group, leading to characteristic fragment ions.[7]
Synthesis and Manufacturing
The synthesis of 4-(2-Piperidylethoxy)benzophenone can be reliably achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[8]
Proposed Synthetic Protocol
This protocol is based on the general synthesis of 4-substituted benzophenone ethers.[8]
Reaction: 4-Hydroxybenzophenone + N-(2-Chloroethyl)piperidine hydrochloride → 4-(2-Piperidylethoxy)benzophenone
Materials:
-
4-Hydroxybenzophenone
-
N-(2-Chloroethyl)piperidine hydrochloride
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Potassium iodide (KI) (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone as solvent
Step-by-Step Procedure:
-
To a solution of 4-hydroxybenzophenone (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide.
-
Stir the mixture at room temperature for 15-20 minutes to form the phenoxide.
-
Add N-(2-chloroethyl)piperidine hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Synthesis Workflow Diagram
Diagram 1. Synthetic workflow for 4-(2-Piperidylethoxy)benzophenone.
Potential Pharmacological Profile and Mechanism of Action
While no direct pharmacological studies on 4-(2-Piperidylethoxy)benzophenone have been published, its structural components suggest potential biological activities.
A study on a series of "benzophenone-N-ethyl piperidine ether analogues" revealed their efficacy as orally active anti-inflammatory agents with reduced side effects compared to standard drugs like naproxen and indomethacin.[9] These compounds were shown to inhibit prostaglandin production, a key mechanism in inflammation.[9] Given that 4-(2-Piperidylethoxy)benzophenone falls into this structural class, it is plausible that it may exhibit similar anti-inflammatory properties.
Furthermore, other substituted benzophenones bearing piperidine or piperazine moieties have been investigated as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer.[10] The lipophilic nature of the benzophenone core combined with the basic nitrogen of the piperidine ring are features often found in P-gp inhibitors.
Hypothetical Mechanism of Action (Anti-inflammatory)
Diagram 2. Hypothetical anti-inflammatory mechanism of action.
Analytical Methodology
Robust analytical methods are crucial for ensuring the quality, purity, and identity of any chemical compound used in research and development.
Quality Control Parameters
| Test | Method | Acceptance Criteria |
| Identity | FTIR, ¹H NMR, Mass Spectrometry | Spectrum conforms to the reference spectrum of 4-(2-Piperidylethoxy)benzophenone. |
| Purity (Assay) | HPLC-UV | ≥ 98.0% |
| Related Substances | HPLC-UV | Individual impurities ≤ 0.5%, Total impurities ≤ 1.0% |
| Residual Solvents | GC-HS | As per ICH guidelines. |
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method would be suitable for the analysis of this compound. The following is a proposed starting method that can be optimized.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% trifluoroacetic acid or formic acid for better peak shape).
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or 287 nm, where benzophenones typically have strong absorbance.[11][12]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 0.1 mg/mL.
Analytical Workflow Diagram
Diagram 3. HPLC analytical workflow.
Safety and Handling
As with any chemical compound, proper safety precautions are essential. Specific toxicity data for 4-(2-Piperidylethoxy)benzophenone is not available, so handling procedures should be based on the data for the parent compound, benzophenone, and general laboratory safety practices.
-
Hazard Identification: Benzophenone is considered to be of low acute toxicity but may cause skin and eye irritation.[13] It is also suspected of causing cancer.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Applications and Future Directions
4-(2-Piperidylethoxy)benzophenone is a molecule with potential in several areas of research and development.
-
Medicinal Chemistry: As suggested by studies on analogous compounds, it could serve as a lead compound for the development of new anti-inflammatory agents.[9] Its potential as a P-gp inhibitor also warrants further investigation in the context of overcoming multidrug resistance in cancer therapy.[10]
-
Photochemistry: The benzophenone core is a well-known photosensitizer. This property could be exploited in photodynamic therapy or as a photo-crosslinking agent in chemical biology.
-
Material Science: Benzophenone derivatives are widely used as UV absorbers to prevent photodegradation of polymers and other materials.
Future research should focus on the experimental validation of the predicted physicochemical properties, the optimization of the synthetic route, and a thorough investigation of its pharmacological and toxicological profile. Elucidating its mechanism of action in relevant biological systems will be key to unlocking its full potential.
References
-
SIELC Technologies. (n.d.). Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]
-
MTC USA. (n.d.). Benzophenone Analyzed with HPLC - AppNote. Retrieved from [Link]
-
Khanum, S. A., Girish, V., Suparshwa, S. S., & Khanum, N. F. (2009). Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. Bioorganic & medicinal chemistry letters, 19(7), 1887–1891. [Link]
- Rinner, U., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of P-Glycoprotein. Journal of Medicinal Chemistry, 55(8), 3957-3969.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. Retrieved from [Link]
-
Encyclopedia.pub. (2023, May 19). Sample Preparation for Benzophenone Detection. Retrieved from [Link]
- Gustavsson, L., et al. (2006). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine.
-
ResearchGate. (n.d.). Synthesis of piperidine appended benzophenone analogs via amide linkage. Retrieved from [Link]
-
Arshia, Ahad, F., Ghouri, N., Kanwal, Khan, K. M., Perveen, S., & Choudhary, M. I. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society open science, 5(5), 171771. [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]
-
Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC advances, 14(28), 20087–20096. [Link]
-
Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzophenone, 4-dodecyloxy-2-hydroxy- (CAS 2985-59-3). Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the.... Retrieved from [Link]
- Arshia, et al. (2018). Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. R. Soc. open sci., 5(5), 171771.
-
Occupational Safety and Health Administration. (n.d.). BENZOPHENONE. Retrieved from [Link]
-
Proprep. (n.d.). What is benzophenone ir spectrum?. Retrieved from [Link]
-
Rappsilber Laboratory. (n.d.). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Retrieved from [Link]
-
Dalton Research Molecules. (n.d.). 4-[2-(1-Piperidinyl)ethoxy]benzophenone | CAS 102156-42-3. Retrieved from [Link]
-
Scribd. (n.d.). Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Retrieved from [Link]
-
NIST. (n.d.). Benzophenone. Retrieved from [Link]
- Walash, M. I., et al. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal, 5, 85.
-
NIST. (n.d.). Benzophenone, 4-dodecyloxy-2-hydroxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica-Drug Research. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
NP-MRD. (2012, September 11). Showing NP-Card for Benzophenone (NP0001390). Retrieved from [Link]
-
RSC Publishing. (2010, January 15). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS. Retrieved from [Link]
-
GNPS. (2018, October 8). GNPS Library Spectrum CCMSLIB00004688738. Retrieved from [Link]
-
SCIEX. (n.d.). Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF. Retrieved from [Link]
-
mzCloud. (2014, December 8). Benzophenone. Retrieved from [Link]
-
JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
Sources
- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 3. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-[2-(1-Piperidinyl)ethoxy]benzophenone | CAS 102156-42-3 [daltonresearchmolecules.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 11. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
